

1-(2-Fluoro-6-nitrophenyl)ethanone

spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 1-(2-Fluoro-6-nitrophenyl)ethanone

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An In-depth Technical Guide to the Spectroscopic Characterization of **1-(2-Fluoro-6-nitrophenyl)ethanone**

Introduction

1-(2-Fluoro-6-nitrophenyl)ethanone (CAS No. 1214377-22-6) is a substituted aromatic ketone of significant interest in synthetic organic chemistry.^[1] With a molecular formula of $C_8H_6FNO_3$ and a molecular weight of 183.14 g/mol, its structure incorporates three distinct functional groups on a benzene ring: an acetyl group, a nitro group, and a fluorine atom.^[2] This unique substitution pattern, particularly the ortho-positioning of all three groups, creates a sterically hindered and electronically complex environment. Such compounds serve as versatile building blocks for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents, where precise structural confirmation is paramount.^[3]

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of **1-(2-Fluoro-6-nitrophenyl)ethanone**. The narrative emphasizes the causality behind spectral features, offering field-proven insights for researchers, scientists, and drug development professionals to confidently identify and characterize this molecule.

Caption: Structure of **1-(2-Fluoro-6-nitrophenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For **1-(2-Fluoro-6-nitrophenyl)ethanone**, both ^1H and ^{13}C NMR provide unambiguous confirmation of the substitution pattern through chemical shifts and spin-spin coupling.

^1H NMR Spectroscopy: Probing the Proton Environment

The ^1H NMR spectrum reveals the electronic environment of the hydrogen atoms. The strong electron-withdrawing effects of the nitro and acetyl groups, combined with the electronegativity of the fluorine atom, significantly influence the chemical shifts of the aromatic protons.

Table 1: Expected ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 8.0 - 8.2	Triplet (t)	$J_{\text{HH}} \approx 8.0$	H-4
~ 7.8 - 7.9	Doublet of doublets (dd)	$J_{\text{HH}} \approx 8.0$, $J_{\text{HF}} \approx 5.0$	H-3
~ 7.6 - 7.7	Doublet of doublets (dd)	$J_{\text{HH}} \approx 8.0$, $J_{\text{HF}} \approx 9.0$	H-5

| ~ 2.65 | Doublet (d) | $^5J_{\text{HF}} \approx 4\text{-}5$ | $-\text{COCH}_3$ |

Expertise & Causality:

- Aromatic Protons:** The three aromatic protons appear in the deshielded region of the spectrum, as expected. The proton at the H-4 position, situated between two electron-withdrawing groups (para to the nitro group and meta to the acetyl and fluoro groups), is expected to be the most downfield. It appears as a triplet due to coupling with its two neighbors, H-3 and H-5.
- Fluorine Coupling:** A key diagnostic feature is the coupling of protons to the fluorine atom. The H-3 and H-5 protons will exhibit coupling to fluorine, resulting in more complex splitting

patterns (doublet of doublets). The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei; ortho coupling ($^3J_{HF}$) is typically larger than meta coupling ($^4J_{HF}$).

- **Through-Space Coupling:** The methyl protons of the acetyl group show a small coupling to the ortho-fluorine atom ($^5J_{HF}$). This is a classic example of through-space coupling, where the interaction occurs due to the spatial proximity of the atoms, forced by the s-trans conformation of the acetyl group, rather than through the bonding network.^[4] This feature is a powerful confirmation of the ortho-fluoroacetophenone scaffold.

Experimental Protocol: ^1H NMR Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of **1-(2-fluoro-6-nitrophenyl)ethanone** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** Standard single-pulse sequence (e.g., 'zg30').
 - **Spectral Width:** 12-16 ppm.
 - **Acquisition Time:** ~3-4 seconds.
 - **Relaxation Delay (D1):** 1-2 seconds.
 - **Number of Scans:** 8-16, depending on sample concentration.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ^{13}C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct evidence of the carbon framework and the influence of substituents.

Table 2: Expected ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Coupling (JCF, Hz)	Assignment
~ 195 - 200	Doublet (d), $J \approx 4\text{-}6$	C=O
~ 158 - 162	Doublet (d), $J \approx 250\text{-}260$	C-F
~ 138 - 142	Singlet (s)	C-NO ₂
~ 135 - 138	Doublet (d), $J \approx 2\text{-}4$	C-COCH ₃
~ 130 - 133	Singlet (s)	C-4
~ 125 - 128	Doublet (d), $J \approx 15\text{-}20$	C-5
~ 120 - 123	Doublet (d), $J \approx 3\text{-}5$	C-3

| ~ 30 - 32 | Doublet (d), $J \approx 3\text{-}5$ | -COCH₃ |

Expertise & Causality:

- **Carbonyl Carbon:** The ketone carbonyl carbon appears significantly downfield (>195 ppm), which is characteristic for this functional group.[5]
- **Carbon-Fluorine Coupling:** The most defining feature of the ^{13}C NMR spectrum is the large one-bond coupling constant (^1JCF) for the carbon directly attached to fluorine (C-2), typically around 250 Hz.[6] This results in a prominent doublet for the C-2 signal. Other nearby carbons (C-1, C-3, C-5, and even the acetyl carbons) will also show smaller couplings to fluorine (^2JCF , ^3JCF , etc.), providing irrefutable evidence for the substitution pattern.[4]
- **Substituent Effects:** The electron-withdrawing nitro and acetyl groups cause a downfield shift for the carbons they are attached to (C-6 and C-1, respectively). The C-F carbon (C-2) is also significantly downfield due to the electronegativity of fluorine.

Experimental Protocol: ^{13}C NMR Acquisition

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ^{13}C .

- Instrumentation: Use a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Spectral Width: ~220-240 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (D1): 2 seconds.
 - Number of Scans: 512-1024 or more, as ^{13}C is an insensitive nucleus.
- Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1 Hz), phase correction, and baseline correction. Calibrate the spectrum using the CDCl_3 solvent peak ($\delta \approx 77.16$ ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of key functional groups within a molecule.^[7] The spectrum of **1-(2-fluoro-6-nitrophenyl)ethanone** is dominated by strong absorptions corresponding to the carbonyl and nitro groups.

Table 3: Key IR Absorption Bands

Frequency (cm^{-1})	Intensity	Functional Group Assignment
~ 1710 - 1690	Strong, Sharp	C=O Stretch (Aromatic Ketone)
~ 1540 - 1520	Strong	NO_2 Asymmetric Stretch
~ 1360 - 1340	Strong	NO_2 Symmetric Stretch
~ 1250 - 1100	Strong	C-F Stretch
~ 3100 - 3000	Medium	Aromatic C-H Stretch

| ~ 1600 - 1580 | Medium-Weak | Aromatic C=C Stretch |

Trustworthiness & Self-Validation: The presence of three distinct and strong absorption bands in the functional group region provides a reliable fingerprint for this molecule. The sharp carbonyl peak around 1700 cm^{-1} confirms the ketone.[8] The two intense peaks characteristic of the nitro group ($\sim 1530\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$) are unambiguous.[9] Finally, a strong band in the $1250\text{--}1100\text{ cm}^{-1}$ region confirms the C-F bond. The simultaneous presence of all these bands provides a high degree of confidence in the compound's identity, corroborating the findings from NMR.

Experimental Protocol: IR Spectrum Acquisition (ATR)

- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Background Scan:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- **Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- **Processing:** The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.[10] For **1-(2-fluoro-6-nitrophenyl)ethanone**, electron ionization (EI) is a common method.

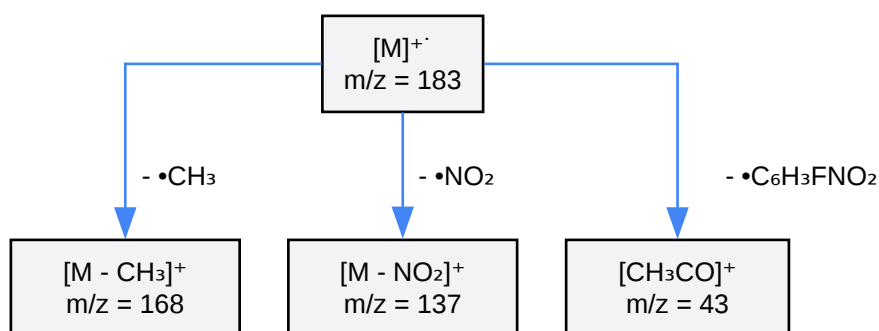
Table 4: Expected Key Ions in EI-MS

m/z	Proposed Fragment	Formula
183	$[M]^{+\cdot}$ (Molecular Ion)	$[C_8H_6FNO_3]^{+\cdot}$
168	$[M - CH_3]^+$	$[C_7H_3FNO_3]^+$
140	$[M - CH_3CO]^+$	$[C_6H_3FNO_2]^+$
137	$[M - NO_2]^+$	$[C_8H_6FO]^+$

| 43 | $[CH_3CO]^+$ (Acylium ion) | $[C_2H_3O]^+$ |

Authoritative Grounding & Fragmentation Logic: The molecular ion peak $[M]^{+\cdot}$ at m/z 183 directly confirms the molecular weight of the compound.[2] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments:

- α -Cleavage: The most common initial fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.
 - Loss of a methyl radical ($\bullet CH_3$, 15 Da) results in the stable acylium ion at m/z 168.
 - Loss of the substituted phenyl radical results in the highly abundant acylium ion $[CH_3CO]^+$ at m/z 43, a hallmark of methyl ketones.
- Loss of Substituents: The nitro group can be lost as a nitro radical ($\bullet NO_2$, 46 Da), leading to a fragment at m/z 137.



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Caption: Key fragmentation pathways in EI-MS.

Experimental Protocol: EI-MS Acquisition

- Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often coupled to a Gas Chromatograph (GC-MS) for sample introduction.
- Sample Introduction: Inject a dilute solution of the compound (e.g., in dichloromethane or ethyl acetate) into the GC. The GC will separate the compound from the solvent and introduce it into the MS source.
- Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-250.
- Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for $C_8H_6FNO_3$.

Conclusion: A Self-Validating Spectroscopic System

The structural elucidation of **1-(2-fluoro-6-nitrophenyl)ethanone** is a prime example of a self-validating analytical workflow. No single technique provides the complete picture, but together they create an unassailable structural proof.

- MS confirms the elemental formula via the molecular weight.
- IR confirms the presence of the required functional groups (C=O, NO₂, C-F).
- ¹³C NMR confirms the number of unique carbons and the critical C-F connectivity.
- ¹H NMR confirms the substitution pattern on the aromatic ring and, through through-space coupling, verifies the ortho-relationship between the acetyl and fluoro groups.

This integrated approach ensures the highest level of scientific integrity, providing researchers with the confidence needed to carry their work forward from synthesis to application.

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